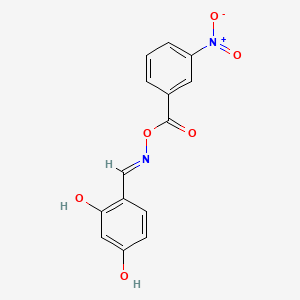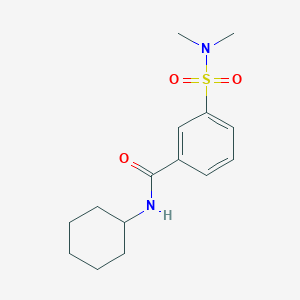![molecular formula C21H26N4O3 B6060859 4-[1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]piperidin-3-yl]-1H-pyrimidin-6-one](/img/structure/B6060859.png)
4-[1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]piperidin-3-yl]-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]piperidin-3-yl]-1H-pyrimidin-6-one is a complex organic compound that features a pyrimidinone core linked to a piperidine ring, which is further substituted with a benzodioxole moiety
Preparation Methods
The synthesis of 4-[1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]piperidin-3-yl]-1H-pyrimidin-6-one typically involves multiple steps, including the formation of the piperidine and pyrimidinone rings, followed by their coupling. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the benzodioxole group to the piperidine ring.
Formation of the Pyrimidinone Core: This can be synthesized through condensation reactions involving suitable amines and carbonyl compounds.
Coupling of the Piperidine and Pyrimidinone Rings: This final step may involve the use of coupling reagents like EDCI or DCC to form the desired compound.
Chemical Reactions Analysis
4-[1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]piperidin-3-yl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidinone rings, using reagents like alkyl halides or sulfonates.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the pyrimidinone ring.
Scientific Research Applications
4-[1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]piperidin-3-yl]-1H-pyrimidin-6-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent, given its ability to interact with cellular targets involved in cancer progression.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins and enzymes in biological systems.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-[1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]piperidin-3-yl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The benzodioxole moiety is known to interact with proteins involved in signal transduction pathways, potentially leading to altered cellular responses . The compound may also inhibit the activity of certain enzymes, thereby affecting metabolic processes .
Comparison with Similar Compounds
4-[1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]piperidin-3-yl]-1H-pyrimidin-6-one can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)piperidin-4-one: This compound shares the benzodioxole and piperidine moieties but lacks the pyrimidinone core.
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: This compound features a similar benzodioxole-piperidine structure but with a different linkage.
(E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one: This compound also contains the benzodioxole and piperidine moieties but with a different carbon chain length.
The uniqueness of this compound lies in its specific combination of the benzodioxole, piperidine, and pyrimidinone moieties, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
4-[1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]piperidin-3-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-21-11-18(22-13-23-21)15-2-1-7-25(12-15)16-5-8-24(9-6-16)17-3-4-19-20(10-17)28-14-27-19/h3-4,10-11,13,15-16H,1-2,5-9,12,14H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIKDRKGUXCGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C3=CC4=C(C=C3)OCO4)C5=CC(=O)NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide](/img/structure/B6060779.png)
![1-[3-(Morpholin-4-yl)quinoxalin-2-yl]piperidine-4-carboxamide](/img/structure/B6060780.png)
![5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxo-2-pentanone](/img/structure/B6060787.png)
![N-(4-ethoxyphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6060791.png)
![N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-2-thiomorpholin-4-ylacetamide](/img/structure/B6060796.png)
![3-(4-ETHOXYPHENYL)-5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B6060800.png)
![methyl N-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-L-leucinate](/img/structure/B6060823.png)

![3-[(1-benzofuran-2-yl)formamido]-N-(pyridin-2-yl)propanamide](/img/structure/B6060832.png)
![7-(2,2-Dimethylpropyl)-2-(1,3-thiazole-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060837.png)
![{3-(2-fluorobenzyl)-1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methanol](/img/structure/B6060852.png)

![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6060873.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B6060881.png)
